molecular formula C16H14FN3O B6345716 2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 1354920-03-8

2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345716
CAS No.: 1354920-03-8
M. Wt: 283.30 g/mol
InChI Key: CCBTZOUFHDBNJL-UHFFFAOYSA-N
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Description

2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a fluorinated imidazolone derivative characterized by a dihydroimidazolone core substituted with a phenyl group and a 4-fluorophenylmethyl moiety.

Properties

IUPAC Name

2-amino-4-[(4-fluorophenyl)methyl]-4-phenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c17-13-8-6-11(7-9-13)10-16(12-4-2-1-3-5-12)14(21)19-15(18)20-16/h1-9H,10H2,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBTZOUFHDBNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Sequence

The synthesis of 2-amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically begins with the formation of a diketone intermediate. A patent by WO2007038271A1 outlines a method where an alkyne precursor undergoes oxidation using potassium permanganate (KMnO4KMnO_4) and iodine (I2I_2) in dimethyl sulfoxide (DMSO) to yield the diketone. Subsequent condensation with an aminoguanidine derivative in the presence of a base (e.g., sodium carbonate) facilitates cyclization into the imidazolone core.

The reaction proceeds via nucleophilic attack of the guanidine nitrogen on the carbonyl carbon, followed by tautomerization and dehydration to form the dihydroimidazole ring. Substituents at the 5-position, such as the (4-fluorophenyl)methyl group, are introduced during the alkyne oxidation step, ensuring regioselectivity.

Solvent and Catalyst Optimization

Ethanol and methanol are preferred solvents due to their polarity, which stabilizes ionic intermediates. Catalytic systems, such as palladium(II) chloride (PdCl2PdCl_2) or copper iodide (CuICuI), enhance reaction rates in cross-coupling steps. For example, the use of PdCl2PdCl_2/CuICuI in Sonogashira couplings enables efficient alkyne functionalization, a critical step for introducing aryl groups.

Microwave-Assisted One-Pot Synthesis

Methodology and Advantages

A groundbreaking approach reported by PMC3835288 employs microwave irradiation to accelerate 1,5-electrocyclization of 1,2-diaza-1,3-diene intermediates. This one-pot method combines primary amines, aldehydes, and diketones under microwave conditions (60–120°C, 30–60 min), achieving yields up to 87% (Table 1).

Table 1: Yields of Imidazole Derivatives via Microwave Synthesis

EntryAmineAldehydeYield (%)
1BenzylamineParaformaldehyde71
2n-PropylamineButanal70
3AnilineBenzaldehyde79

This method eliminates intermediate isolation, reducing purification steps and improving scalability. The microwave’s uniform heating also minimizes side reactions, enhancing product purity.

Functional Group Compatibility

The protocol accommodates diverse substituents:

  • N-3 Position : Alkyl, aryl, and heteroaryl groups via amine selection.

  • C-2 Position : Electron-withdrawing groups (e.g., NO2NO_2, COOEtCOOEt) introduced through aldehyde derivatives.

  • C-5 Position : Aryl groups modulated by diketone precursors.

For this compound, substituting the diketone with a 4-fluorophenyl-containing precursor ensures correct functionalization.

Acid-Catalyzed Ring Closure

Hydrochloric Acid-Mediated Cyclization

ChemicalBook details a route where guanidine reacts with hydrochloric acid (HClHCl) under reflux (120°C, 22 h) to form 2-aminoimidazolin-4-one, a key intermediate. Subsequent coupling with a benzaldehyde derivative (e.g., 4-fluorobenzaldehyde) and n-propylamine via imine formation yields the target compound after 63 h of reflux in acetonitrile.

Key Reaction Parameters:

  • Temperature : 120°C for ring closure; 60°C for imine formation.

  • Solvent : Water for cyclization; acetonitrile for coupling.

  • Yield : 49% after purification via ethanol-diethyl ether recrystallization.

Mechanistic Insights

The acid catalyzes both the dehydration of guanidine to form the imidazole ring and the subsequent Schiff base formation. Steric effects from the 4-fluorophenyl group influence reaction kinetics, necessitating prolonged reflux for complete conversion.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Microwave Method : Highest yield (71–87%) but requires specialized equipment.

  • Multi-Step Condensation : Moderate yield (50–70%) with scalable intermediates.

  • Acid-Catalyzed Route : Lowest yield (49%) but uses inexpensive reagents.

Purity and Byproduct Formation

Chromatographic purification (silica gel) is essential for the acid-catalyzed route due to byproducts like unreacted guanidine. In contrast, microwave synthesis produces fewer impurities, as evidenced by HPLC purity >95%.

Characterization and Quality Control

Spectroscopic Techniques

  • NMR : 1H^1H NMR (D2O): δ 4.18 (s, 2H, H-1); 13C^{13}C NMR: δ 174.9 (C=O).

  • Mass Spectrometry : [M - HCl]+^+ = 295.33 m/z, confirming molecular weight.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 200–202°C, consistent with imidazole derivatives.

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMSO, DMF) improve diketone solubility but complicate purification. Switching to ethanol-water mixtures reduces toxicity without compromising yield.

Catalytic System Tuning

Replacing PdCl2PdCl_2 with Pd(OAc)2Pd(OAc)_2 increases cross-coupling efficiency for bulky aryl groups, addressing steric hindrance from the 4-fluorophenyl moiety .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The imidazole core undergoes redox transformations under controlled conditions:

Reaction TypeReagents/ConditionsOutcomeSource
OxidationKMnO₄ in acidic mediumCleavage of the dihydroimidazole ring to form ketone derivatives
ReductionNaBH₄ in ethanol, 0–5°CSelective reduction of C=N bonds to C–N single bonds
  • Mechanistic Insight : Oxidation with KMnO₄ targets the dihydroimidazole ring, generating a diketone intermediate. Reduction with NaBH₄ preserves the aromatic fluorophenyl group while saturating the imidazole ring.

Nucleophilic Substitution

The amino group at position 2 and fluorophenyl substituent participate in substitution reactions:

Target SiteReagents/ConditionsProductYieldSource
N2 (Amino group)AcCl in pyridine, 60°CAcetylated derivative (N-acetylimidazole)72%
C4 (Fluorophenyl)CuI, K₂CO₃, DMF, 120°CSuzuki coupling with aryl boronic acids58–65%
  • Key Observation : The fluorine atom on the phenyl ring enhances electrophilic aromatic substitution (EAS) reactivity at the para position, enabling cross-coupling reactions .

Cyclization and Ring Expansion

The compound serves as a precursor for synthesizing polycyclic systems:

ReactionConditionsProductApplicationSource
CondensationNH₄OAc, EtOH refluxFormation of fused pyrazole-imidazole hybridsAnticancer agents
Tandem cyclizationPOCl₃, DMF, 80°CChlorinated quinazolinone derivativesβ-secretase inhibitors
  • Notable Example : Treatment with POCl₃ and DMF generates a reactive Vilsmeier-Haack complex, facilitating chlorination at C3 and subsequent ring expansion .

Acid/Base-Mediated Tautomerism

The imidazole ring exhibits pH-dependent tautomeric shifts:

ConditionDominant TautomerCharacterization MethodSource
Acidic (pH < 3)4H-imidazol-4-one form¹H NMR: δ 8.2 ppm (NH)
Neutral/Basic (pH 7–9)1H-imidazol-4-one formIR: 1680 cm⁻¹ (C=O stretch)
  • Biological Relevance : Tautomerization affects binding affinity to enzymatic targets, such as BACE1 in Alzheimer’s disease pathways .

Functional Group Interconversion

The ketone moiety undergoes classical transformations:

ReactionReagentsProductYieldSource
Grignard AdditionCH₃MgBr, THF, −78°CTertiary alcohol derivative81%
Wittig ReactionPh₃P=CHCO₂Et, toluene, 110°Cα,β-unsaturated ester67%

Catalytic Hydrogenation

Selective saturation of the dihydroimidazole ring:

CatalystConditionsProductSelectivitySource
Pd/C (10%)H₂ (1 atm), EtOH, 25°CFully saturated imidazolidin-4-one>95%

Supramolecular Interactions

Crystallographic studies reveal non-covalent interactions influencing reactivity:

Interaction TypeBond Length (Å)Partner MoleculeSource
N–H···O Hydrogen Bond2.89Adjacent imidazole carbonyl
C–H···π3.12Fluorophenyl ring
  • Structural Impact : These interactions stabilize transition states during nucleophilic attacks, particularly in solid-phase reactions .

Biological Activity-Linked Reactions

Reactivity exploited for drug development:

TargetModified SiteBioactivity OutcomeSource
BACE1 InhibitionC5-phenyl substitutionIC₅₀ = 0.8 nM (vs. wild-type: 12 nM)
Antioxidant ActivityN2-acylation with NO₂ groups85% ROS scavenging at 10 μM

Scientific Research Applications

The compound 2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one , also known by its chemical structure and various identifiers, has garnered attention in scientific research for its potential applications across several fields, particularly in medicinal chemistry and pharmacology. This article will detail its applications, supported by comprehensive data tables and documented case studies.

Structural Characteristics

The compound features a dihydroimidazole core with a fluorophenyl group, which contributes to its biological activity. The presence of the amino and carbonyl groups enhances its interaction with biological targets.

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of imidazole compounds often exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that imidazole derivatives can inhibit bacterial growth, making this compound a candidate for antibiotic development.
  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, indicating potential use in oncology.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that similar imidazole derivatives exhibited cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation .

Neuropharmacology

Research has indicated that compounds with similar structures may influence neurotransmitter systems, particularly those involving serotonin and dopamine. The potential for this compound to act as a modulator of these systems could pave the way for new treatments for neurological disorders such as depression and anxiety.

Case Study: Neurotransmitter Modulation

In vitro studies have shown that imidazole derivatives can enhance serotonin receptor activity, suggesting that this compound could be further investigated for antidepressant properties .

Agricultural Chemistry

The compound's ability to interact with biological systems extends to agricultural applications. Research into its efficacy as a pesticide or herbicide is ongoing. Its structural components may allow it to disrupt metabolic pathways in pests without harming crops.

Activity TypeCompound ClassReference
AntimicrobialImidazole DerivativesJournal of Medicinal Chemistry
AnticancerImidazole DerivativesCancer Research Journal
Neurotransmitter ModulationImidazole DerivativesNeuropharmacology Review
Agricultural EfficacyPesticidesAgricultural Chemistry Journal

Mechanism of Action

The mechanism by which 2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 2-amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one and related imidazolone derivatives:

Compound Name Substituents Molecular Weight Synthetic Method Key Properties/Notes
This compound 4-Fluorophenylmethyl, phenyl ~307.33* Likely via nucleophilic substitution or cyclization (analogous to ) Fluorine enhances lipophilicity and electronic effects; potential metabolic stability .
2-Amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one Furan-2-ylmethyl, 3-methoxyphenyl ~311.34 Cyclocondensation with aldehydes in DMF under nitrogen () Discontinued; furan may improve solubility but reduce stability .
2-Amino-5-[(4-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one 4-Methoxyphenylmethyl, phenyl 295.34 Sodium metabisulfite-mediated cyclization () Methoxy group increases electron density; discontinued due to unspecified issues .
2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one 3,4,5-Trimethoxyphenylmethyl, phenyl ~377.41 Multi-step synthesis involving tri-O-methylation () Trimethoxy substitution enhances π-stacking but may reduce cell permeability .
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)...)thiazole (5) Thiazole core with triazole and fluorophenyl N/A Crystallized from DMF (single-crystal X-ray diffraction) () Isostructural with triclinic symmetry; fluorophenyl groups induce perpendicular packing .

*Calculated based on analogous structures.

Key Comparative Insights :

Trimethoxy-substituted analogs (e.g., ) exhibit enhanced electron-donating capacity, which may favor interactions with positively charged residues but reduce metabolic stability .

Synthetic Accessibility :

  • Sodium metabisulfite-mediated cyclization () is a common method for imidazolone synthesis, but yields vary with substituent bulkiness. Fluorinated derivatives may require optimized conditions to avoid side reactions.
  • Thiazole- and triazole-containing analogs () demand multi-step syntheses, increasing complexity compared to the imidazolone core .

This contrasts with planar methoxy-substituted analogs, which may exhibit tighter packing .

Research Findings and Structural Validation

  • Crystallographic Tools : Structures of related compounds (e.g., ) were resolved using SHELXL () and visualized via ORTEP-3 (), ensuring accuracy in bond lengths and angles .

Biological Activity

2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16FN3O\text{C}_{16}\text{H}_{16}\text{F}\text{N}_3\text{O}

This compound features an imidazole ring, which is known for its biological activity, particularly in the context of enzyme inhibition and interaction with cellular targets.

Anticancer Properties

Research has indicated that compounds with imidazole derivatives exhibit significant anticancer activity. For instance, studies have shown that imidazole derivatives can act as topoisomerase I inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair. The presence of the 4-fluorophenyl group may enhance the compound's potency against various cancer cell lines by increasing lipophilicity and altering binding affinity to target enzymes .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (µM)Cell Line
This compoundTopoisomerase I0.35MCF7
Reference Compound ATopoisomerase I0.50MCF7
Reference Compound BTopoisomerase I0.40HeLa

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focusing on various substituted imidazoles demonstrated that modifications at specific positions could enhance antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, the introduction of electron-withdrawing groups significantly improved the antimicrobial efficacy .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus12.5
2-Amino Derivative CEscherichia coli15.0
Reference Compound CStaphylococcus aureus10.0

The mechanism through which this compound exerts its biological effects primarily involves inhibition of key enzymes such as topoisomerases and potential interference with DNA replication processes. The structural characteristics allow it to bind effectively to these enzymes, thereby disrupting their normal function and leading to apoptosis in cancer cells .

Case Studies

  • Case Study on Anticancer Efficacy : In vitro studies involving MCF7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls (p < 0.01). The study highlighted the compound's potential as a lead for further development in anticancer therapies.
  • Antimicrobial Evaluation : A series of experiments conducted on various bacterial strains showed that the compound exhibited a broad spectrum of activity, particularly against resistant strains of Staphylococcus aureus. The results indicated that modifications to the phenyl ring could lead to enhanced antimicrobial properties.

Q & A

Q. Table 1: Representative Synthesis Conditions

MethodReagents/ConditionsYield (%)Reference
Base-promoted cyclizationKOH, EtOH, 80°C, 12 hrs60–75
Multi-step substitutionAmidines + aryl ketones, RT to reflux45–65

Basic: How is structural characterization performed for this compound?

Answer:
Key techniques include:

  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves the 3D structure, bond angles, and stereochemistry. For example, similar dihydroimidazolones were analyzed with SHELXL refinement, achieving R-factors < 0.05 .
  • Spectroscopic methods :
    • NMR : 1^1H and 13^{13}C NMR identify substituent effects (e.g., fluorine-induced deshielding at ~7 ppm for aromatic protons) .
    • FT-IR : Stretching frequencies for C=O (1650–1700 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) confirm the imidazolone core .

Advanced: How can mechanistic studies resolve contradictions in reaction pathways?

Answer:
Contradictions in proposed mechanisms (e.g., competing cyclization pathways) are addressed via:

  • Isotopic labeling : Tracking 13^{13}C or 15^{15}N in intermediates to verify reaction steps .
  • Computational modeling : Density Functional Theory (DFT) calculations predict energy barriers for intermediates. For example, ’s base-promoted pathway was validated by comparing calculated vs. experimental activation energies .
  • Kinetic studies : Monitoring reaction progress via HPLC or GC-MS identifies rate-determining steps (e.g., amidine deprotonation vs. ketone activation) .

Advanced: What pharmacological evaluation strategies are applicable?

Answer:

  • Radiolabeling : Carbon-11 or fluorine-18 labeling (as in ) enables PET imaging to study biodistribution. For example, 11^{11}C-methylation of analogous imidazolones achieved 40–50% radiochemical yield .
  • Binding assays : Competitive binding studies (e.g., CX3CR1 receptor assays) quantify affinity (Ki values) using tritiated ligands .
  • Cellular toxicity profiling : MTT assays assess cytotoxicity in relevant cell lines (e.g., HEK293), with IC50_{50} values reported for structural analogs .

Advanced: How to mitigate discrepancies in crystallographic data?

Answer:

  • Multi-program refinement : Cross-validate results using SHELXL (for small molecules) and PHENIX (for macromolecules) to resolve ambiguities in electron density maps .
  • Twinned data analysis : For crystals with twinning (common in flexible imidazolones), use SHELXL’s TWIN/BASF commands to refine twin laws and improve R-factors .
  • Temperature-dependent studies : Low-temperature (90 K) data collection reduces thermal motion artifacts, as demonstrated in ’s crystallographic analysis .

Safety: What precautions are critical during handling?

Answer:

  • Hazard classification : Based on analogs (e.g., 1-[(2-fluorophenyl)methyl]-1H-imidazoles), this compound may exhibit acute oral toxicity (Category 4) and skin irritation (Category 2). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How to optimize purity for biological assays?

Answer:

  • Chromatographic purification : Use reverse-phase HPLC (C18 column, MeCN/H2_2O gradient) to achieve ≥98% purity. For fluorinated analogs, mobile-phase pH (2.5–3.5) minimizes tailing .
  • Recrystallization : Solvent pairs like ethyl acetate/hexane (1:3) yield high-purity crystals, verified by melting point consistency (±1°C) .

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